1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(benzylthio)ethanone
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Overview
Description
1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[321]octan-8-yl)-2-(benzylthio)ethanone is a compound characterized by its unique molecular structure, which includes a triazole ring, an azabicyclic moiety, and a benzylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(benzylthio)ethanone typically involves several key steps. These steps include the preparation of the azabicyclo[3.2.1]octane framework, the introduction of the triazole moiety via click chemistry, and the incorporation of the benzylthio group through thiol-ene reactions. Each step requires specific reagents and reaction conditions to ensure the correct stereochemistry and high yield.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that use cost-effective reagents and scalable reaction conditions. Large-scale production often emphasizes yield maximization, process safety, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(benzylthio)ethanone undergoes various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole or azabicyclic ring system.
Substitution: Nucleophilic substitution reactions can modify the benzylthio group.
Common Reagents and Conditions
Common reagents include oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid for oxidation reactions, and reducing agents such as lithium aluminum hydride for reduction reactions. Typical conditions vary but often involve controlled temperatures and inert atmospheres.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzylthio group can yield sulfoxides or sulfones, whereas substitution reactions can introduce various functional groups.
Scientific Research Applications
This compound is valuable in multiple scientific research applications:
Chemistry: Serves as a precursor for synthesizing more complex molecules.
Biology: Investigated for potential interactions with biological targets due to its triazole and azabicyclic components.
Medicine: Explored for potential therapeutic applications, including antimicrobial or anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of this compound is determined by its interaction with molecular targets and pathways. The triazole ring often participates in hydrogen bonding and π-π interactions, while the azabicyclic structure provides rigidity. These features enable the compound to interact specifically with enzymes or receptors, potentially modulating their activity.
Comparison with Similar Compounds
Similar compounds include those with triazole rings or azabicyclic frameworks Compared to these, 1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[32
Properties
IUPAC Name |
2-benzylsulfanyl-1-[3-(triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4OS/c23-18(13-24-12-14-4-2-1-3-5-14)21-15-6-7-16(21)11-17(10-15)22-19-8-9-20-22/h1-5,8-9,15-17H,6-7,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYTDQLJGCMWMQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)CSCC3=CC=CC=C3)N4N=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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